2-(2,4-Difluorophenoxy)-2-phenylacetic acid
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Overview
Description
2-(2,4-Difluorophenoxy)-2-phenylacetic acid is an organic compound that features a phenylacetic acid backbone with a 2,4-difluorophenoxy substituent
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), act as synthetic auxins . Auxins are plant hormones that regulate various aspects of plant growth and development .
Mode of Action
Related compounds like 2,4-d mimic the action of natural auxins, disrupting normal plant growth patterns . They bind to auxin receptors, triggering a cascade of events that can lead to uncontrolled cell division and growth .
Biochemical Pathways
Similar compounds like 2,4-d have been shown to interfere with the normal functioning of auxin-responsive genes, affecting various metabolic pathways .
Result of Action
Similar compounds like 2,4-d can cause uncontrolled cell division and growth, leading to abnormalities in plant development .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,4-Difluorophenoxy)-2-phenylacetic acid. Factors such as soil composition, temperature, and moisture levels can affect the compound’s degradation and its availability to plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenoxy)-2-phenylacetic acid typically involves the reaction of 2,4-difluorophenol with phenylacetic acid derivatives. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by a nucleophilic substitution reaction with a suitable phenylacetic acid derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenoxy)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in organic solvents.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-Difluorophenoxy)-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Difluorophenoxyacetic acid: Another compound with a similar phenoxyacetic acid backbone but different substituents.
Uniqueness
2-(2,4-Difluorophenoxy)-2-phenylacetic acid is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIYCLJFMRMUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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